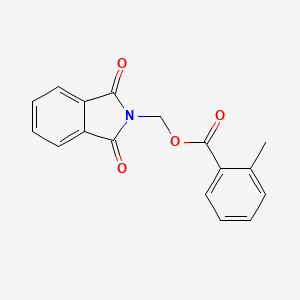

(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

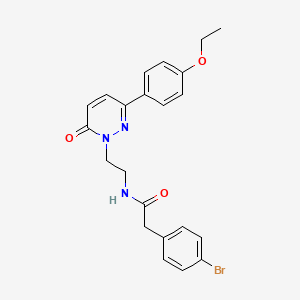

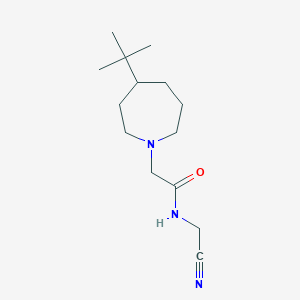

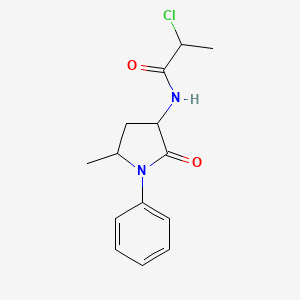

“(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate” is a chemical compound with the molecular formula C11H9NO4 . It is related to the class of compounds known as isoindolines .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate was achieved by alkylation of the corresponding N-oxide . Another study reported the coupling of an acid chloride with ester 2 by heating for 4 hours at 40 °C, yielding colorless crystals of isoindole .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, FT-IR, Raman, carbon-13 and proton NMR chemical shifts, and UV-Vis spectroscopy have been used for experimental characterization .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. One study reported the loss of the MeO radical and CO successively, supporting a logical fragmentation pattern .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 219.193 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 345.0±25.0 °C at 760 mmHg, and a flash point of 162.5±23.2 °C . Its water solubility at 25 deg C is estimated to be 3622 mg/L .Mécanisme D'action

Target of Action

It is known that isoindoline-1,3-diones, a class of compounds to which this molecule belongs, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis

Mode of Action

The isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 are key structural features that may interact with biological targets . The specific interactions and resulting changes would depend on the biological context and require further investigation.

Biochemical Pathways

Compounds with an isoindoline-1,3-dione structure have been noted for their diverse chemical reactivity and promising applications , suggesting they may interact with multiple biochemical pathways

Result of Action

The potential applications of isoindoline-1,3-dione derivatives in diverse fields suggest that they may have a wide range of molecular and cellular effects . The specific effects would depend on the biological context and require further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate in lab experiments is its high yield of synthesis, which makes it readily available for research purposes. This compound also has a low toxicity profile, which makes it safe for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its poor solubility in water, which may require the use of organic solvents for its application in experiments.

Orientations Futures

There are several future directions for the research on (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the specific cancer types that are most responsive to this compound treatment. Further studies are also needed to investigate the potential of this compound in combination with other drugs for cancer treatment. Additionally, the mechanisms of action of this compound need to be further elucidated to better understand its effects on cancer cells and inflammatory diseases.

Méthodes De Synthèse

The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate involves the reaction of 2-methylbenzoic acid with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction yields this compound as a white solid with a high yield of up to 85%.

Applications De Recherche Scientifique

(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and psoriasis.

Propriétés

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-11-6-2-3-7-12(11)17(21)22-10-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUNJGPKQPLXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-[2,20]bithiophenyl-5-yl-6,7-dichloroquinoxalin-2-yl)-N,N-diethyl-butane-1,4-diamine.dihydrochloride](/img/structure/B2924208.png)

![2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide](/img/structure/B2924211.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2924214.png)

![2-[Bromo(phenyl)methyl]pyridine](/img/structure/B2924217.png)

![Methyl 4-[(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2924219.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2924224.png)